Cas no 84750-93-6 (4-Bromo-β,β-difluorostyrene)

4-Bromo-β,β-difluorostyrene structure
4-Bromo-β,β-difluorostyrene structure
Nome del prodotto:4-Bromo-β,β-difluorostyrene
Numero CAS:84750-93-6
MF:C8H5BrF2
MW:219.026108503342
MDL:MFCD08276320
CID:707473
PubChem ID:87558574

4-Bromo-β,β-difluorostyrene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Bromo-4-(2,2-difluorovinyl)benzene
    • 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC)
    • 1-bromo-4-(2,2-difluoroethenyl)benzene
    • 4-BROMO-BETA,BETA-DIFLUOROSTYRENE
    • Benzene,1-bromo-4-(2,2-difluoroethenyl)-
    • ,&beta
    • 1-Bromo-4-(2,2-difluorovinyl)benzene (stabilized with TBC)
    • 2-(4-Bromophenyl)-1,1-difluoroethylene (stabilized with TBC)
    • FCH1327098
    • 2-(4-Bromophenyl)-1,1-difluoroethylene
    • AX8258056
    • B2856
    • 4-Bromo-β,β-difluorostyrene
    • 1-Bromo-4-(2,2-difluoroethenyl)benzene (ACI)
    • 1,1-Difluoro-2-(4-bromophenyl)ethene
    • MFCD08276320
    • C8H5BrF2
    • 84750-93-6
    • CS-0186320
    • AS-62708
    • DTXSID20628881
    • SY055118
    • SCHEMBL1054194
    • T71386
    • AKOS015835643
    • MDL: MFCD08276320
    • Inchi: 1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H
    • Chiave InChI: LXJISEJYMAHRKE-UHFFFAOYSA-N
    • Sorrisi: F/C(=C/C1C=CC(Br)=CC=1)/F

Proprietà calcolate

  • Massa esatta: 217.95400
  • Massa monoisotopica: 217.954
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 144
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 0
  • XLogP3: 3.4

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.57
  • Punto di ebollizione: 209.8°C at 760 mmHg
  • Punto di infiammabilità: 80.7°C
  • Indice di rifrazione: 1.5420-1.5460
  • PSA: 0.00000
  • LogP: 3.68650
  • Solubilità: Non determinato

4-Bromo-β,β-difluorostyrene Informazioni sulla sicurezza

4-Bromo-β,β-difluorostyrene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

4-Bromo-β,β-difluorostyrene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B680660-100mg
4-Bromo-β,β-difluorostyrene
84750-93-6
100mg
$ 80.00 2022-06-06
eNovation Chemicals LLC
D250365-5g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
5g
$750 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1256990-250mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 98%,stabilized with TBC
250mg
¥186.00 2024-07-28
Chemenu
CM185846-5g
1-bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
5g
$295 2021-08-05
eNovation Chemicals LLC
D250365-10g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
10g
$990 2024-08-03
eNovation Chemicals LLC
D250365-10g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
10g
$990 2025-02-19
1PlusChem
1P003LGF-100mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
100mg
$13.00 2025-02-20
1PlusChem
1P003LGF-5g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
5g
$240.00 2025-02-20
A2B Chem LLC
AB66975-1g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
1g
$97.00 2024-04-19
1PlusChem
1P003LGF-250mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
250mg
$22.00 2025-02-20

4-Bromo-β,β-difluorostyrene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Sodium fluoride Solvents: Ethyl acetate ;  1 min, 90 °C
1.2 10 min, 90 °C; 1 h, 90 °C
Riferimento
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Dimethyl carbonate ;  1 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes Via Desilylative Defluorination Of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes
Carreras, Virginie ; Ollevier, Thierry, Journal of Organic Chemistry, 2021, 86(18), 13160-13168

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Lithium iodide Solvents: Dimethylformamide ,  1,4-Dioxane ;  24 h, 120 °C
Riferimento
Direct Difluoromethylenation of Carbonyl Compounds Using TMSCF3: The Right Conditions
Prakash, Surya G.; Krishnamoorthy, Sankarganesh; Kothandaraman, Jotheeswari; Saldana, Jacqueline, European Journal of Organic Chemistry, 2016, 2016(29), 4965-4969

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  2 h, 110 °C
1.2 Solvents: Water
Riferimento
Pd-catalyzed selective carbonylation of gem-difluoroalkenes: a practical synthesis of difluoromethylated esters
Liu, Jiawang; Yang, Ji; Ferretti, Francesco; Jackstell, Ralf; Beller, Matthias, Angewandte Chemie, 2019, 58(14), 4690-4694

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 min, -78 °C; 6 - 24 h, -78 °C → rt
Riferimento
Diethyl difluoromethylphosphonate: a source of [CF2H]- and [CF2]2- moieties
Zibinsky, M.; Beier, P.; Surya Prakash, G. K., Khimiya v Interesakh Ustoichivogo Razvitiya, 2008, 16(1), 71-75

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dimethyl sulfoxide ;  20 h, 40 °C
Riferimento
A one-step synthesis of gem-difluoroolefins from alcohols
Xiao, Xuan; Yao, Xu; Yu, Jiao; Tang, Ting; Xiao, Can; et al, Journal of Fluorine Chemistry, 2020, 240,

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: N-Methyl-2-pyrrolidone ;  4 h, 80 °C
Riferimento
Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine
Zheng, Jian; Cai, Ji; Lin, Jin-Hong; Guo, Yong; Xiao, Ji-Chang, Chemical Communications (Cambridge, 2013, 49(68), 7513-7515

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  1 - 10 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
[3+2]-Annulation of gem-Difluoroalkenes and Pyridinium Ylides: Access to Functionalized 2-Fluoroindolizines
Zhang, Jun-Qi; Hu, Dandan; Song, Jinyu; Ren, Hongjun, Journal of Organic Chemistry, 2021, 86(6), 4646-4660

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Potassium iodide Solvents: Acetonitrile ;  0.5 h, 80 °C
1.2 Solvents: Acetonitrile ;  80 °C; 6 h, 80 °C
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Tandem C-C/C-N Bond Formation via Rh(III)-Catalyzed α-Fluoroalkenylation and Sequential Annulation of 2-Arylquinazolinones and gem-Difluorostyrenes
Pang, Binghan; Wang, Yangyang; Hao, Liqiang; Wu, Gaorong; Ma, Zhihong; et al, Journal of Organic Chemistry, 2023, 88(1), 143-153

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Potassium iodide Solvents: Acetonitrile ;  4 h, 70 °C
Riferimento
The use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as the difluorocarbene source to generate an in situ source of difluoromethylene triphenylphosphonium ylide
Thomoson, Charles S.; Martinez, Henry; Dolbier, William R. Jr., Journal of Fluorine Chemistry, 2013, 150, 53-59

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -50 °C
1.2 Reagents: Ammonium chloride ;  -50 °C → -40 °C; -40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Difluoromethyl 2-pyridyl sulfone
Jiang, Fanzhou; Hu, Jinbo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-7

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  30 min, 100 °C; 30 min, 100 °C
Riferimento
Copper-Catalyzed Regioselective Monodefluoroborylation of Polyfluoroalkenes en Route to Diverse Fluoroalkenes
Sakaguchi, Hironobu; Uetake, Yuta; Ohashi, Masato; Niwa, Takashi ; Ogoshi, Sensuke ; et al, Journal of the American Chemical Society, 2017, 139(36), 12855-12862

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Zinc oxide (ZnO) Solvents: Dimethylformamide ;  10 h, 90 °C
Riferimento
ZnO-promoted Wittig gem-difluoroolefination of aldehydes with [Ph3P+CF2H·Br-]
Yu, Jiao; Lin, Jinhong; Xiao, Jichang, Youji Huaxue, 2019, 39(1), 265-269

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  100 °C; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Stereoselective formation of Z-monofluoroalkenes by nickel-catalyzed defluorinative coupling of gem-difluoroalkenes with lithium organoborates
Xiao, Yisa ; Huang, Weichen; Shen, Qilong, Chinese Chemical Letters, 2022, 33(9), 4277-4280

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Nucleophilic (phenylsulfonyl)difluoromethylation of alkyl halides using PhSO2CF2SiMe3: preparation of gem-difluoroalkenes and trifluoromethyl compounds
Zhu, Lingui; Li, Ya; Zhao, Yanchuan; Hu, Jinbo, Tetrahedron Letters, 2010, 51(47), 6150-6152

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  2 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Riferimento
Decarboxylative Julia-Kocienski gem-Difluoro-Olefination of 2-Pyridinyl Sulfonyldifluoroacetate
Wang, Xiao-Ping; Lin, Jin-Hong; Xiao, Ji-Chang; Zheng, Xing, European Journal of Organic Chemistry, 2014, 2014(5), 928-932

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Zinc Solvents: Dimethylacetamide ;  100 °C
Riferimento
Synthesis of Alkyl Aryl(heteroaryl)acetates from N-Oxides, 1,1-Difluorostyrenes, and Alcohols
Loska, Rafal; Szachowicz, Katarzyna; Szydlik, Dorota, Organic Letters, 2013, 15(22), 5706-5709

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: N-Methyl-2-pyrrolidone ;  30 min, 120 °C
Riferimento
Synthesis of tetrazines from gem-difluoroalkenes under aerobic conditions at room temperature
Fang, Zheng; Hu, Wen-Li; Liu, De-Yong; Yu, Chu-Yi; Hu, Xiang-Guo, Green Chemistry, 2017, 19(5), 1299-1302

4-Bromo-β,β-difluorostyrene Raw materials

4-Bromo-β,β-difluorostyrene Preparation Products

4-Bromo-β,β-difluorostyrene Letteratura correlata

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd